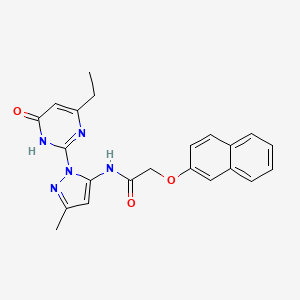![molecular formula C21H20ClN3O4S B2712897 N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-54-8](/img/no-structure.png)
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, including quinazolinones and their derivatives, highlights the diversity of chemical reactions and methodologies employed to create complex molecules with potential biological activities. For example, the reactions of anthranilamide with isocyanates have been explored to synthesize various dihydro-oxazolo[2,3-b]quinazolinones and dihydro-[1,3]oxazino[2,3-b]quinazolinones, showcasing the chemical versatility and potential for further functionalization of these heterocycles (Chern et al., 1988).
Biological Activities and Applications
Several studies have focused on the biological activities of quinazolinone derivatives, demonstrating their potential in medicinal chemistry. For instance, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives have shown significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Another study presented the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, highlighting their remarkable antibacterial and antifungal activities (Patel et al., 2010).
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial properties of quinazolinone derivatives have also been a subject of interest. For instance, the relevance and standardization of in vitro antioxidant assays using quinazolinone derivatives demonstrate their potential as antioxidants in various biological applications (Abramovič et al., 2018). Additionally, the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showcase their promising antibacterial and antifungal effects (Patel et al., 2010).
Antitumor Activities
The antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones highlight the therapeutic potential of these compounds against various cancer cell lines, with some derivatives showing broad-spectrum antitumor activity and others exhibiting selectivity towards specific types of cancer cells (Al-Suwaidan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 2-(2-chlorophenyl)ethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid, followed by the addition of butyric anhydride to form the final product.", "Starting Materials": [ "2-(2-chlorophenyl)ethylamine", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid", "butyric anhydride" ], "Reaction": [ "Step 1: 2-(2-chlorophenyl)ethylamine is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid.", "Step 2: The intermediate is then treated with butyric anhydride in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide." ] } | |
CAS番号 |
688054-54-8 |
分子式 |
C21H20ClN3O4S |
分子量 |
445.92 |
IUPAC名 |
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-15-5-2-1-4-13(15)7-8-23-19(26)6-3-9-25-20(27)14-10-17-18(29-12-28-17)11-16(14)24-21(25)30/h1-2,4-5,10-11H,3,6-9,12H2,(H,23,26)(H,24,30) |
InChIキー |
KVVAPYJFHVNLBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)
![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)

![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)
![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)


![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)
![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)

![1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine](/img/structure/B2712833.png)
